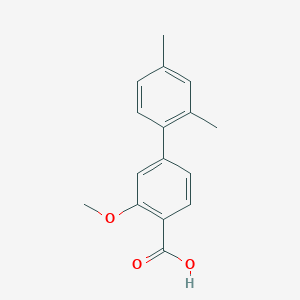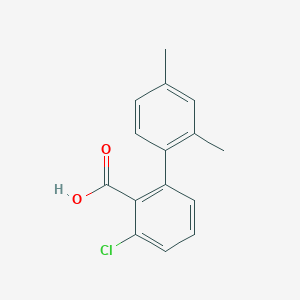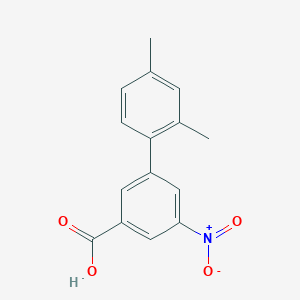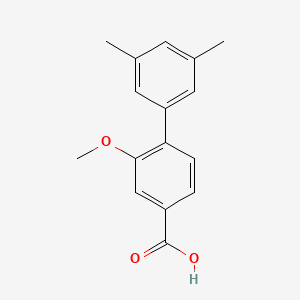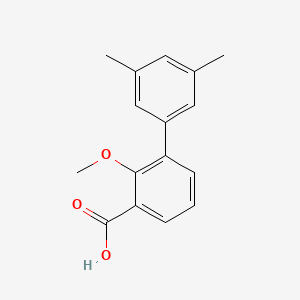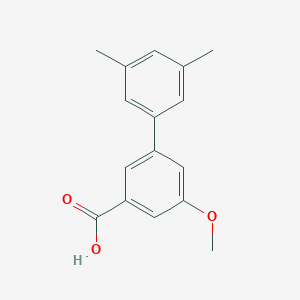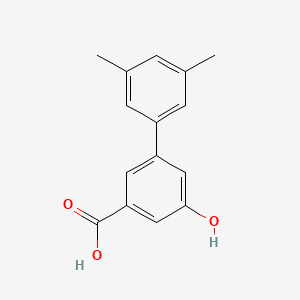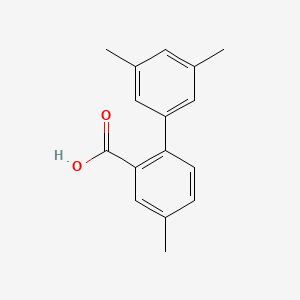
2-(3,5-Dimethylphenyl)-5-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylphenyl)-5-methylbenzoic acid, commonly known as 2,5-dimethylphenyl benzoate, is a synthetic organic compound with a molecular formula of C13H14O2. It is a white crystalline solid with a melting point of 73-76°C and a molecular weight of 206.25 g/mol. It is insoluble in water but soluble in organic solvents. 2,5-dimethylphenyl benzoate is widely used in organic synthesis and has been studied for its various applications in scientific research.
Wirkmechanismus
2,5-dimethylphenyl benzoate has been studied for its potential mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Inhibition of COX enzymes can lead to reduced inflammation and pain. Additionally, 2,5-dimethylphenyl benzoate has been shown to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes. Inhibition of LOX enzymes can lead to reduced inflammation and pain.
Biochemical and Physiological Effects
2,5-dimethylphenyl benzoate has been studied for its biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory activity, which can help reduce inflammation and pain. It has also been shown to have anti-bacterial activity, which can help reduce the growth of bacteria. Finally, it has been shown to have anti-fungal activity, which can help reduce the growth of fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethylphenyl benzoate is a useful compound for laboratory experiments due to its availability and relative stability. It is relatively easy to synthesize and can be stored for long periods of time without significant degradation. Additionally, it is relatively inexpensive and can be purchased from chemical suppliers. However, it can be toxic if not handled properly and should be used with caution.
Zukünftige Richtungen
There are a number of potential future directions for 2,5-dimethylphenyl benzoate. It could be studied for its potential use as an anti-cancer agent, as it has been shown to have anti-tumor activity in some studies. Additionally, it could be studied for its potential use as an anti-viral agent, as it has been shown to have anti-viral activity in some studies. Finally, it could be studied for its potential use as an anti-fungal agent, as it has been shown to have anti-fungal activity in some studies.
Synthesemethoden
2,5-dimethylphenyl benzoate can be synthesized through a variety of methods. The most common method is the Friedel-Crafts alkylation of benzene with 2-chloro-3,5-dimethylbenzene and an alkyl halide in the presence of an aluminum chloride catalyst. This reaction produces 2,5-dimethylphenyl benzoate in a yield of 65-70%. Another method involves the reaction of 2-chloro-3,5-dimethylbenzene with an alkyl halide in the presence of a Lewis acid such as aluminum chloride or boron trifluoride. This reaction produces 2,5-dimethylphenyl benzoate in a yield of 70-75%.
Wissenschaftliche Forschungsanwendungen
2,5-dimethylphenyl benzoate has a variety of applications in scientific research. It is used in the synthesis of other compounds such as 2-methyl-4-chlorophenol and 2-methyl-4-methylphenol. It is also used as an intermediate in the synthesis of drugs such as ibuprofen and naproxen. 2,5-dimethylphenyl benzoate is also used in the synthesis of polymers, dyes, and other compounds. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-10-4-5-14(15(9-10)16(17)18)13-7-11(2)6-12(3)8-13/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVXFFHPZEYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689017 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-98-6 |
Source


|
| Record name | 3',4,5'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


